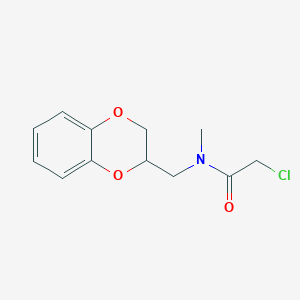
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.671 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 241.671, and the molecular formula is C11H12ClNO3 .Scientific Research Applications
Environmental Impact and Fate
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, chemically related to the given compound through their ester functionalities, demonstrate weak endocrine-disrupting capabilities. This study reviews their ubiquity in surface waters and sediments, stemming from paraben-based product consumption. The research underscores the persistence of chlorinated by-products, more stable than their parent compounds, urging further investigation into their toxicity (Haman et al., 2015).
Toxicity and Health Impact Studies
- Environmental Agents and Neurodevelopmental Apoptotic Neurodegeneration : A comprehensive review on environmental agents, including ethanol and ketamine, which may cause significant neuron loss through apoptotic neurodegeneration during brain development. This phenomenon is critical for understanding the potential neurotoxic effects of various compounds, including the subject compound, during critical periods of neurological growth (Olney et al., 2000).
Antimicrobial and Antioxidant Properties
- Update on Monoterpenes as Antimicrobial Agents : Though not directly related, this study highlights the antimicrobial potential of monoterpenes, offering insights into the exploration of similar properties in other chemical compounds, including the subject of interest. Understanding these properties is essential for developing new pharmaceuticals and preservatives (Marchese et al., 2017).
Environmental Toxicology
- Analysis of Global Trends and Gaps for Studies on 2,4-D Herbicide Toxicity : This scientometric review provides a comprehensive analysis of the toxicity and environmental impact of 2,4-D, a widely used herbicide. The review could offer a methodological framework for studying the environmental impact of related compounds, including the one (Zuanazzi et al., 2020).
Disinfection and Water Treatment
- Disinfection of Wastewater with Peracetic Acid : This review discusses the effectiveness and application potential of peracetic acid in wastewater treatment. Given the structural similarities and functionalities, insights from this study may guide research into the use of related compounds for environmental management and disinfection (Kitis, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANLOBGYDEGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)
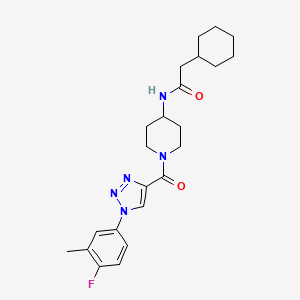
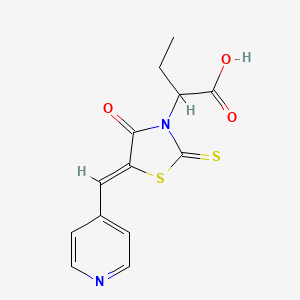
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)
![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)
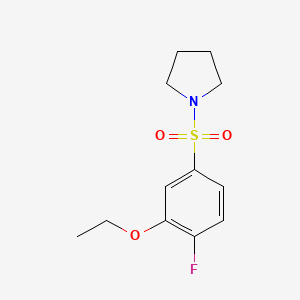
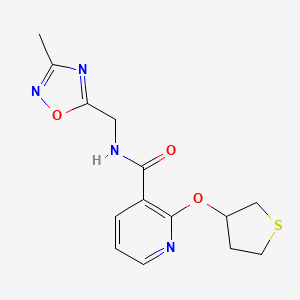



![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)